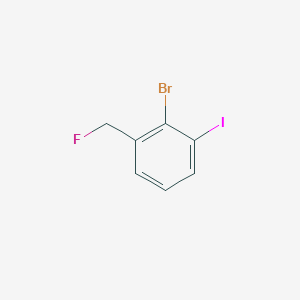
2-Bromo-1-(fluoromethyl)-3-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(fluoromethyl)-3-iodobenzene, also known as this compound, is a chemical compound that is used in a variety of research applications. It is a halogenated aromatic compound with a molecular formula of C6H3BrFI. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
1. Synthesis of Benzofurans
2-Bromo-1-(fluoromethyl)-3-iodobenzene is used in the synthesis of benzofurans. A study by Lu et al. (2007) demonstrated a CuI-catalyzed coupling process with beta-keto esters, leading to the formation of 2,3-disubstituted benzofurans, a class of compounds with diverse applications in pharmaceuticals and materials science (Lu, Wang, Zhang, & Ma, 2007).
2. Vibrational Spectra Analysis
In the field of spectroscopy, the vibrational spectra of halobenzene cations, including derivatives similar to this compound, have been studied. Kwon et al. (2002) investigated these spectra using mass-analyzed threshold ionization, contributing to our understanding of the electronic states and ionization energies of these compounds (Kwon, Kim, & Kim, 2002).
3. Copper-Mediated Fluoroalkylation
Research by Zhu et al. (2015) explored the copper(0)-mediated fluoroalkylation of iodobenzene, including compounds structurally similar to this compound. This study helps understand the role of the R substituent in the reactivity of difluoroalkyl copper species, important in developing new fluoroalkylation reactions (Zhu, Ni, Gao, & Hu, 2015).
4. Synthesis of Dibromobenzenes
This compound is also relevant in the synthesis of 1,2-Dibromobenzenes, valuable precursors for various organic transformations. Diemer, Leroux, and Colobert (2011) reported methods for the synthesis of these compounds, emphasizing their significance in organic chemistry (Diemer, Leroux, & Colobert, 2011).
Propriétés
IUPAC Name |
2-bromo-1-(fluoromethyl)-3-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZVEXHBLXARTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-{2-[(2-chlorobenzyl)amino]-2-oxoethoxy}-6-methylquinoline-2-carboxylate](/img/structure/B2409837.png)
![6-Amino-1-benzyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2409838.png)
![6-Benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2409840.png)
![6-isobutyl-3-{[4-(2-pyrimidinyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2409842.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409843.png)

![4-p-Tolyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2409846.png)
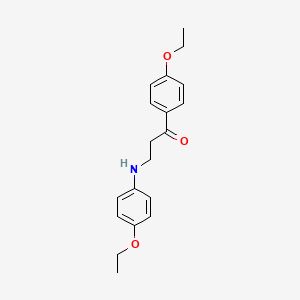
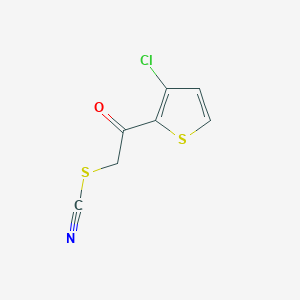
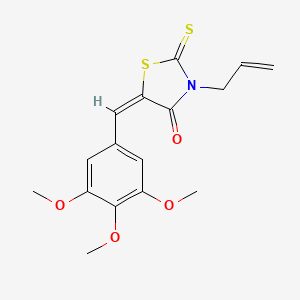

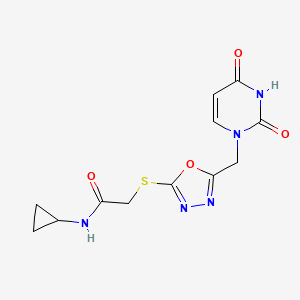
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409858.png)